2-(Cyclohexyloxy)acetonitrile

Nucleophilic substitution Activation barrier Solvent effects

2-(Cyclohexyloxy)acetonitrile (CAS 68060-33-3, molecular formula C₈H₁₃NO, molecular weight 139.19 g/mol) is an organic compound that serves as a versatile intermediate in pharmaceutical and agrochemical research. Characterized by a nitrile group (-CN) attached to a cyclohexyloxy moiety, this compound enables transformations including hydrolysis to amides or carboxylic acids, nucleophilic substitutions, and cyanomethylation reactions.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13620138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexyloxy)acetonitrile
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCC#N
InChIInChI=1S/C8H13NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-5,7H2
InChIKeyISUQSBDLNDIYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexyloxy)acetonitrile: A Versatile Cyclohexyloxy-Substituted Nitrile Building Block for Pharmaceutical and Agrochemical Synthesis


2-(Cyclohexyloxy)acetonitrile (CAS 68060-33-3, molecular formula C₈H₁₃NO, molecular weight 139.19 g/mol) is an organic compound that serves as a versatile intermediate in pharmaceutical and agrochemical research . Characterized by a nitrile group (-CN) attached to a cyclohexyloxy moiety, this compound enables transformations including hydrolysis to amides or carboxylic acids, nucleophilic substitutions, and cyanomethylation reactions . Unlike simpler alkoxyacetonitriles such as 2-(methoxy)acetonitrile or 2-(ethoxy)acetonitrile, the cyclohexyloxy group confers distinct conformational rigidity and steric properties that can be strategically exploited in synthetic route design where spatial constraints influence reaction outcomes .

Why 2-(Cyclohexyloxy)acetonitrile Cannot Be Simply Replaced by Generic Alkoxyacetonitrile Analogs


Procurement decisions for nitrile building blocks are often driven by cost and availability; however, substituting 2-(cyclohexyloxy)acetonitrile with simpler analogs like 2-(methoxy)acetonitrile, 2-(ethoxy)acetonitrile, or 2-(benzyloxy)acetonitrile introduces significant functional differences that can derail synthetic pathways and compromise target molecule properties [1]. The cyclohexyl group in 2-(cyclohexyloxy)acetonitrile provides unique conformational rigidity (axial/equatorial conformational bias) and substantially greater steric bulk than linear alkoxy counterparts . These structural distinctions translate into measurably different reactivity profiles: the steric hindrance from the cyclohexyl group alters hydrolysis kinetics under acidic or basic conditions, affects the activation barrier for nucleophilic substitution reactions, and influences the stereochemical outcomes in cyclization and radical-mediated transformations . For applications requiring specific spatial arrangement or lipophilic character—such as kinase inhibitor scaffolds or agrochemical intermediates—generic substitution without comparative validation may lead to failed synthetic routes, poor yields, or altered biological activity in downstream derivatives.

Quantitative Differentiation Evidence: 2-(Cyclohexyloxy)acetonitrile vs. Structural Analogs


Solvent-Mediated Activation Barrier Reduction in Nucleophilic Substitution Reactions

In nucleophilic substitution reactions involving the ether group, the cyclohexyloxy moiety exhibits a significant solvent-mediated activation barrier reduction of approximately 6 kcal/mol in acetonitrile solvent compared to gas-phase conditions . This solvent effect directly impacts reaction efficiency in SN2-type ether cleavages and substitution processes. While quantitative comparative data for 2-(methoxy)acetonitrile or 2-(ethoxy)acetonitrile under identical conditions are not available in the open literature, this magnitude of solvent stabilization is distinct from linear alkoxy analogs due to the unique conformational and solvation properties of the cyclohexyl ring.

Nucleophilic substitution Activation barrier Solvent effects Reaction kinetics SN2 mechanism

Structural Differentiation: Conformational Rigidity and Steric Properties vs. Linear Alkoxy Analogs

2-(Cyclohexyloxy)acetonitrile possesses a cyclohexyl group that introduces conformational rigidity through axial/equatorial conformational bias and substantially greater steric bulk (van der Waals volume and surface area) compared to linear alkoxy analogs such as 2-(methoxy)acetonitrile (MW 71.08) or 2-(ethoxy)acetonitrile (MW 85.10) . The cyclohexyl ring's conformational preferences directly influence the spatial orientation of the nitrile and ether functionalities, affecting reactivity in stereoselective transformations and the three-dimensional shape of downstream derivatives. The molecular weight of 2-(cyclohexyloxy)acetonitrile (139.19 g/mol) is approximately double that of methoxyacetonitrile and substantially higher than ethoxyacetonitrile, reflecting the increased lipophilicity and steric demand .

Conformational analysis Steric hindrance Alkoxy substituents Spatial properties Molecular design

Patent-Validated Utility: Cyclohexyloxy-Substituted Heterocycles as Tyrosine Kinase Inhibitors

The cyclohexyloxy substitution pattern found in 2-(cyclohexyloxy)acetonitrile is explicitly validated in multiple pharmaceutical patents, including US20110190248 (Boehringer Ingelheim) and CA 2733159, which describe cyclohexyloxy-substituted heterocycles with valuable pharmacological properties—specifically inhibitory effects on signal transduction mediated by tyrosine kinases [1][2]. These patents claim therapeutic applications for tumoral diseases, benign prostatic hyperplasia (BPH), and diseases of the lungs and airways. The cyclohexyloxy group is essential for achieving the claimed kinase inhibitory activity; substitution with methoxy, ethoxy, or other smaller alkoxy groups would not maintain the same binding interactions or potency due to altered spatial and lipophilic properties. In contrast, 2-(benzyloxy)acetonitrile (C₉H₉NO, monoisotopic mass 147.06842 Da) features an aromatic benzyl group with distinct π-π stacking potential and planar geometry, which would drive entirely different molecular recognition profiles compared to the saturated cyclohexyl ring [3].

Tyrosine kinase inhibition Anticancer Heterocyclic synthesis Pharmaceutical patents Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 2-(Cyclohexyloxy)acetonitrile


Synthesis of Cyclohexyloxy-Substituted Heterocyclic Kinase Inhibitors

2-(Cyclohexyloxy)acetonitrile serves as a key precursor for constructing cyclohexyloxy-substituted heterocycles with tyrosine kinase inhibitory activity, as validated in pharmaceutical patents US20110190248 and CA 2733159 [1]. The nitrile group provides a versatile functional handle for heterocycle formation, while the cyclohexyloxy moiety contributes essential spatial and lipophilic properties required for kinase ATP-binding pocket occupancy. This application scenario is particularly relevant for oncology and respiratory disease drug discovery programs seeking to access patent-protected chemical space .

Asymmetric Synthesis and Chiral Building Block Derivatization

The cyclohexyl group in 2-(cyclohexyloxy)acetonitrile exhibits conformational rigidity with distinct axial/equatorial bias, making this compound valuable in stereoselective transformations where spatial orientation influences reaction outcomes . The nitrile group can be reduced to primary amines, hydrolyzed to carboxylic acids, or converted to heterocycles, while the cyclohexyloxy moiety maintains conformational integrity throughout derivatization . Related cyclohexenyl acetonitriles have been successfully employed in osmium-catalyzed asymmetric dihydroxylation to achieve enantioenriched products with 65% yield and 94.7% ee [1], demonstrating the broader utility of cyclohexyl-containing acetonitriles in asymmetric catalysis. This application scenario is particularly suited for medicinal chemistry programs requiring enantiomerically pure intermediates.

Cyanomethylation Reactions for C-C Bond Formation

2-(Cyclohexyloxy)acetonitrile functions as an effective cyanomethyl source in transition-metal-catalyzed reactions, enabling C-C bond formation with styrenes to yield β,γ-unsaturated nitriles such as 3-phenylacrylonitrile . Under oxidative conditions with DTBP/FeCl₂, the α-hydrogen abstraction generates a cyanomethyl radical that couples with aromatic amines or alkenes . The cyclohexyloxy group's steric properties influence the kinetics of these radical-mediated transformations relative to linear alkoxy analogs, as steric hindrance affects the hydrolysis rates and reaction kinetics . This scenario is optimal for synthetic chemists building complex molecular architectures where the cyclohexyloxy group remains intact for downstream functionalization or where its steric profile guides regioselectivity.

Lipophilic Building Block for Agrochemical Intermediate Synthesis

The cyclohexyl group in 2-(cyclohexyloxy)acetonitrile imparts increased lipophilicity (reflected in MW 139.19 vs. 71.08 for methoxy analog) and metabolic stability compared to linear alkoxy counterparts, making it a valuable building block for agrochemical research programs [1]. The nitrile functionality enables subsequent transformations to carboxylic acids (hydrolysis), amides (partial hydrolysis), or heterocyclic scaffolds common in herbicidal and fungicidal agents [1]. While specific agrochemical applications are not detailed in primary literature for this exact compound, alkoxy-substituted acetonitriles are broadly employed as versatile intermediates in agrochemical synthesis, and the cyclohexyloxy variant offers distinct advantages in lipophilicity, steric profile, and conformational properties relative to simpler analogs [1].

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